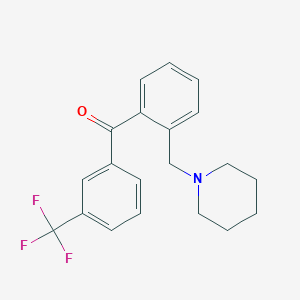

2-Piperidinomethyl-3'-trifluoromethylbenzophenone

Description

2-Piperidinomethyl-3'-trifluoromethylbenzophenone is a benzophenone derivative featuring a piperidinomethyl group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 3'-position of the aromatic ring. Piperidine, a six-membered nitrogen-containing heterocycle, imparts basicity and lipophilicity, while the -CF₃ group enhances metabolic stability and electron-withdrawing properties. This compound is categorized as a tertiary amine, commonly used in pharmaceuticals, agrochemicals, or catalysis .

Properties

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)17-9-6-8-15(13-17)19(25)18-10-3-2-7-16(18)14-24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWACEDBGFLPPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643605 | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-53-0 | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Piperidinomethyl-3’-trifluoromethylbenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinomethyl-3’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

2-Piperidinomethyl-3'-trifluoromethylbenzophenone is utilized as a reagent in organic synthesis. It serves as a building block for the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group is known to impart unique properties to derivatives formed from it.

Biochemical Studies

The compound plays a significant role in biochemical research, particularly in studies investigating enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity makes it a useful tool for exploring metabolic pathways and drug mechanisms.

Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound. It has been studied for:

- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties: Investigations have shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects: Emerging data suggests it may help mitigate neurodegenerative diseases by protecting neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating promising potential for further development into antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be around 25 µM for breast cancer cells and 30 µM for lung cancer cells, suggesting its efficacy as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Structural Variants

The following table summarizes critical differences between 2-Piperidinomethyl-3'-trifluoromethylbenzophenone and its analogs:

* Molecular weight inferred from pyrrolidinomethyl analog in .

Impact of Heterocycle Type

- Piperidine (6-membered) : Enhances lipophilicity and basicity (pKa ~11) compared to smaller rings. Favors membrane permeability in drug design .

- Azetidine (4-membered) : Higher ring strain reduces stability but may increase reactivity. Lower basicity (pKa ~8) affects solubility .

- Pyrrolidine (5-membered) : Moderate strain and basicity (pKa ~10.4). Balances lipophilicity and solubility .

- Piperazine (6-membered, 2N) : Increased polarity due to secondary amine. Enhances water solubility and hydrogen-bonding capacity .

Substituent Position Effects

Physicochemical Properties

- Lipophilicity (LogP): Piperidinomethyl analogs are expected to have higher LogP than azetidinomethyl derivatives due to larger hydrophobic surface area.

- Solubility: Piperazinomethyl derivatives (e.g., 898783-35-2) show improved aqueous solubility owing to the polar piperazine ring .

Research and Application Insights

- Pharmaceutical Potential: Piperidine-containing compounds are prevalent in CNS drugs due to blood-brain barrier penetration. The -CF₃ group in the 3'-position may resist oxidative metabolism, extending half-life .

- Catalytic Ligands: Piperidinomethyl groups can act as ligands in metal complexes, with steric bulk influencing catalytic selectivity .

Biological Activity

2-Piperidinomethyl-3'-trifluoromethylbenzophenone (CAS No. 898773-53-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzophenone core with a piperidine group and a trifluoromethyl substituent. This unique structure may influence its biological activity through molecular interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study analyzing various derivatives demonstrated that piperidine-containing compounds showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|---|

| This compound | Moderate | Moderate | Low |

| 4-Methylpiperazine derivative | High | Moderate | Moderate |

| 4-(2-Methoxyphenyl)piperazine | High | Moderate | Low |

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity. The compound was tested against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicated that the compound significantly inhibited cell proliferation in these lines, suggesting potential as an anticancer agent .

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Comparative Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| HepG2 | 15 | 10 |

| MCF-7 | 20 | 12 |

| PC-3 | 25 | 15 |

| HCT-116 | 18 | 11 |

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For instance, its structural features may allow it to act as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which play critical roles in gene regulation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including the trifluoromethylbenzophenone variant. Results indicated a dose-dependent response, highlighting the importance of structural modifications on antimicrobial potency.

- Cancer Cell Proliferation : Another research project focused on the anticancer properties of this compound involved testing against multiple cancer cell lines using the MTT assay. The study found that modifications to the piperidine moiety significantly affected the compound's ability to inhibit cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.